molecular formula C12H11NO3 B1282843 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 91569-55-0

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1282843
CAS RN: 91569-55-0
M. Wt: 217.22 g/mol
InChI Key: BKVNATITQUEJFR-UHFFFAOYSA-N
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Description

The compound "5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structural characterization, and chemical properties. These compounds are generally within the realm of heterocyclic chemistry, which includes oxazoles, triazoles, and other nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves the use of "click chemistry" for the construction of triazole rings, as seen in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . Another method includes the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate to yield ethyl 1,2,4-triazole-3-carboxylates . Additionally, palladium-catalyzed reactions have been employed for the alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate . These methods highlight the versatility and efficiency of modern synthetic approaches to heterocyclic compounds.

Molecular Structure Analysis

Structural and spectral characterization is crucial for understanding the properties of these compounds. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was characterized by X-ray crystallography, revealing its triclinic space group and unit cell parameters . Similarly, the novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized by single-crystal X-ray diffraction, which provided insights into its molecular arrangement and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be diverse. For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene resulted in the formation of ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the potential for photochemical synthesis routes . The direct alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides under palladium catalysis also exemplify the types of chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their molecular structure. For instance, the photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates were studied, revealing their potential as singlet-oxygen sensitizers . The NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives provided detailed information on their electronic structure and molecular dynamics .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : Various methods for synthesizing derivatives of oxazole-4-carboxylic acid esters, including 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid, have been developed. These methods involve reactions such as cyclocondensation and treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones (Tormyshev et al., 2006).

  • Chemical Transformations : Synthesis of oxazole derivatives involves various chemical transformations, such as SN2 cyclization of N-Boc-β-amino alcohols and subsequent base-induced conversions to form various substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates (Madhusudhan et al., 2003).

Pharmaceutical Applications

  • Potential Antimicrobial Agents : Some derivatives of oxazole, including those similar to 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid, show promise as antimicrobial agents. These compounds have been designed and synthesized for this purpose, demonstrating significant anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).

Industrial Applications

  • Corrosion Inhibition : Oxazole derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid medium. These studies are crucial for understanding the applications of such compounds in industrial settings (Rahmani et al., 2018).

Safety And Hazards

This compound is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Oxazole and its derivatives have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted increasing attention of chemical and pharmacological communities in their search for new lead compounds . Therefore, future research may focus on the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(13-16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNATITQUEJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543383
Record name 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid

CAS RN

91569-55-0
Record name 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

8.0 g (34 mmol) of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester (prepared according to: Synthesis 2003; 1347-1356) was dissolved in 50 mL of THF, to which 7.2 g (170 mmol) LiOH.H2O in 25 ml of H2O was added in one portion. The reaction mixture was refluxed for 12 h. After evaporation of THF, the aqueous solution was acidified with 2N HCl to pH=2. After extraction with ethyl acetate (3×100 mL), the combined organic extracts were dried over Na2SO4 and evaporated to dryness to give 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid (6.32 g) in 72.3% yield as a red solid. (m/e): 216.2 (M−; 100%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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